molecular formula C10H20ClNO2 B3167430 4-(1-Piperidinyl)pentanoic acid hydrochloride CAS No. 91951-49-4

4-(1-Piperidinyl)pentanoic acid hydrochloride

Cat. No.: B3167430
CAS No.: 91951-49-4
M. Wt: 221.72
InChI Key: POAVZUAPHHQSET-UHFFFAOYSA-N
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Description

Contextualizing Piperidine-Containing Carboxylic Acids in Medicinal Chemistry Research

The piperidine (B6355638) scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in a vast number of approved pharmaceutical agents. nbinno.comnih.gov This six-membered nitrogen-containing heterocycle is favored for its ability to introduce favorable physicochemical properties into drug candidates, including improved solubility and the ability to form salt derivatives. The incorporation of a carboxylic acid moiety further enhances the potential for molecular interactions and provides a handle for synthetic modification.

Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

Anticancer nbinno.com

Antiviral nbinno.com

Antimalarial nbinno.com

Antimicrobial nbinno.com

Antifungal nbinno.com

Antihypertensive nbinno.com

Analgesic nbinno.com

Anti-inflammatory nbinno.com

Anti-Alzheimer nbinno.com

Antipsychotic nbinno.com

Anticoagulant nbinno.com

The presence of both the piperidine ring and a carboxylic acid group in a single molecule creates a versatile platform for drug discovery and development. These compounds can act as key intermediates in the synthesis of more complex and potent therapeutic agents.

Rationale for Academic Investigation of 4-(1-Piperidinyl)pentanoic acid hydrochloride

The academic investigation into this compound is primarily driven by its potential as a versatile building block in the synthesis of novel organic compounds and potential pharmaceutical agents. While specific research focusing solely on the biological activity of this particular molecule is not extensively documented in publicly available literature, its structural components suggest several avenues for academic exploration.

Key areas of research interest include:

Synthetic Utility: The carboxylic acid functional group provides a reactive site for a variety of chemical transformations, allowing for the elongation of the carbon chain or the introduction of other functional groups. The piperidine nitrogen can also be a site for further chemical modification. This makes the compound a valuable starting material or intermediate for creating libraries of related compounds for high-throughput screening.

Scaffold for Drug Design: The combination of the lipophilic piperidine ring and the polar carboxylic acid group provides a balanced scaffold that can be elaborated upon to target a wide range of biological receptors and enzymes. Researchers may investigate this molecule as a foundational structure for the development of new drugs targeting various diseases.

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can gain insights into the structural requirements for a desired pharmacological effect. This process is fundamental to modern drug discovery.

In essence, the academic interest in this compound lies not necessarily in its own inherent, potent biological activity, but in its potential as a versatile chemical tool for the construction of more complex and potentially therapeutic molecules. Its straightforward synthesis and the presence of two key functional handles make it an attractive substrate for exploratory synthetic and medicinal chemistry research.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-1-ylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(5-6-10(12)13)11-7-3-2-4-8-11;/h9H,2-8H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAVZUAPHHQSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)N1CCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 1 Piperidinyl Pentanoic Acid Hydrochloride and Its Structural Analogs

Established Reaction Pathways for the Pentanoic Acid Moiety Integration

The pentanoic acid backbone is a fundamental component of the target molecule. Synthetic strategies are often designed around readily available precursors that already contain this five-carbon chain, which can then be functionalized.

Carboxylic Acid Formation Strategies

A primary and highly efficient strategy for integrating the pentanoic acid moiety is to begin with a precursor that already contains the C5 carboxylic acid skeleton. Levulinic acid (4-oxopentanoic acid) is a prominent starting material for this purpose. researchgate.netresearchgate.net Derived from the degradation of cellulose, levulinic acid is an abundant and sustainable platform chemical. researchgate.net Its structure contains the required five-carbon chain with a carboxylic acid group and a ketone at the 4-position, which serves as a handle for introducing the piperidine (B6355638) ring.

Alternative, more complex strategies involve building the pentanoic acid chain through cascade reactions. For instance, cascade annulation/ring-opening reactions between hydrazones and exocyclic dienones have been developed to synthesize 5-(pyrazol-4-yl) pentanoic acid derivatives. rsc.org While not a direct route to the target compound, this methodology illustrates the construction of a substituted pentanoic acid framework from simpler starting materials.

Amidation and Esterification Approaches to Pentanoic Acid Derivatives

The carboxylic acid functional group in 4-(1-Piperidinyl)pentanoic acid and its precursors is a versatile handle for creating a variety of derivatives, primarily esters and amides. These derivatives are often synthesized to modify the compound's physicochemical properties or to serve as intermediates in more complex synthetic sequences.

Esterification: The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids into esters. masterorganicchemistry.commasterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of an alcohol, which also often serves as the solvent. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and yields can be maximized by removing water as it is formed. masterorganicchemistry.com A variety of acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), are effective. masterorganicchemistry.com Other reagents, such as triphenylphosphine (B44618) dibromide, can also facilitate one-pot esterification under mild conditions. unc.edu

Amidation: Direct amidation of the carboxylic acid group with an amine is another key transformation. This reaction typically requires an activating agent or coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. lookchemmall.comresearchgate.net Modern methods often employ catalytic systems to achieve this transformation efficiently. For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene. researchgate.net

The following table summarizes common conditions for these transformations.

TransformationReagent/CatalystConditionsProduct
Esterification Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄)Excess alcohol, heatEster (R-COOR)
Amidation Amine (e.g., R'R''NH), Coupling AgentVaries (e.g., DCC, EDC)Amide (R-CONR'R'')
Catalytic Amidation Amine (e.g., R'R''NH), TiF₄Toluene, refluxAmide (R-CONR'R'')

Strategies for Constructing the Piperidine Ring System

The formation of the piperidine ring and its attachment to the pentanoic acid chain is a critical aspect of the synthesis. This can be achieved either by constructing the ring from an acyclic precursor or by attaching a pre-formed piperidine moiety to the C5 chain.

Cyclization Reactions and Ring Formation

The de novo synthesis of the piperidine ring can be accomplished through various intramolecular cyclization strategies. nih.gov These methods typically involve forming one or more carbon-nitrogen bonds to close the six-membered ring. Key approaches include:

Reductive Cyclization: Acyclic precursors such as δ-aminoamides or δ-haloamides can undergo reductive cyclization to form the piperidine ring. dtic.mil

Radical-Mediated Cyclization: Intramolecular cyclization of linear amino-aldehydes can be initiated by radical processes, often using a metal catalyst like cobalt(II), to yield piperidine structures. nih.gov

Dieckmann Condensation: 4-Piperidones, which are versatile intermediates for substituted piperidines, are frequently synthesized by the addition of a primary amine to two equivalents of an alkyl acrylate, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation. dtic.milorganic-chemistry.org

One-Pot Tandem Reactions: Efficient routes from halogenated amides to piperidines have been developed that integrate amide activation, reduction, and intramolecular nucleophilic substitution into a single one-pot reaction, avoiding the need for metal catalysts. mdpi.com

Reductive Amination Techniques for Piperidine Functionalization

Reductive amination is arguably the most direct and widely employed method for synthesizing 4-(1-Piperidinyl)pentanoic acid. organic-chemistry.org This reaction involves the condensation of a ketone with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. researchgate.net

In the context of the target molecule, the most straightforward application of this method is the reaction of 4-oxopentanoic acid (levulinic acid) with piperidine. The ketone group of levulinic acid reacts with the secondary amine (piperidine) to form an enamine intermediate, which is then reduced to forge the C-N bond at the 4-position, directly yielding the final product. A variety of reducing agents can be employed for this transformation.

Reducing AgentTypical ConditionsNotes
Sodium Borohydride (NaBH₄) Methanol solvent, often with an acid activator like boric acid. organic-chemistry.orgMild, selective, and commonly used.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE) or Tetrahydrofuran (THF) solvent.Particularly effective for secondary amines.
Hydrogen (H₂) with Metal Catalyst Catalysts such as Pd/C, PtO₂, or Raney Nickel.Often requires elevated pressure; known as catalytic hydrogenation.
α-Picoline-borane Can be performed in methanol, water, or neat conditions. organic-chemistry.orgA mild and efficient alternative reducing agent.
Ammonia (B1221849) Borane (B79455) (H₃N-BH₃) Trimethyl borate (B1201080) as a promoter, solvent-free. organic-chemistry.orgEffective for a range of aldehydes and ketones.

This one-pot procedure is highly atom-economical and represents a convergent approach to assembling the final molecule from two readily available fragments. rsc.org

Chiral Synthesis and Resolution of 4-(1-Piperidinyl)pentanoic acid hydrochloride Stereoisomers

The carbon atom at the 4-position of the pentanoic acid chain is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers), (R)- and (S)-4-(1-Piperidinyl)pentanoic acid. Accessing enantiomerically pure forms is often crucial for pharmacological applications. This can be achieved through asymmetric synthesis or by resolving a racemic mixture.

The key to stereocontrol is the synthesis of chiral 4-aminopentanoic acid (4-APA), which serves as a direct precursor to the final compound. nih.gov Chemical synthesis of 4-APA from levulinic acid often results in a racemic mixture due to poor stereoselectivity. frontiersin.orgnih.gov Consequently, biocatalytic and resolution methods are preferred for producing single enantiomers.

Chiral Synthesis via Biocatalysis: Enzymatic methods offer exceptional stereoselectivity for the synthesis of chiral amines. frontiersin.org

(R)-4-Aminopentanoic Acid: An engineered glutamate (B1630785) dehydrogenase from Escherichia coli (EcGDH) has been developed to catalyze the reductive amination of levulinic acid. frontiersin.orgnih.gov This biocatalytic system uses ammonia as the amino donor and can convert levulinic acid to (R)-4-aminopentanoic acid with greater than 99% enantiomeric excess (ee). frontiersin.orgnih.gov

(S)-4-Aminopentanoic Acid: Transaminase (TA) enzymes are widely used to synthesize (S)-amines. researchgate.net A wild-type amine dehydrogenase from Petrotoga mobilis (PmAmDH) has also been identified that can catalyze the reductive amination of levulinic acid to yield (S)-4-aminopentanoic acid. nih.gov Coupled-enzyme cascades using two different transaminases have been designed to efficiently produce (S)-4-aminopentanoic acid from levulinic acid, achieving complete conversion. researchgate.net

Resolution of Enantiomers: An alternative to asymmetric synthesis is the resolution of a racemic mixture. libretexts.org This classical technique involves reacting the racemic mixture (e.g., racemic 4-aminopentanoic acid) with an enantiomerically pure chiral resolving agent.

Diastereomer Formation: The reaction of a racemic acid with a single enantiomer of a chiral base (or a racemic base with a chiral acid) produces a mixture of two diastereomeric salts. libretexts.org

Separation: Unlike enantiomers, diastereomers have different physical properties, such as solubility, melting point, and boiling point. libretexts.org This difference allows for their separation by methods like fractional crystallization.

Liberation: Once the diastereomeric salts are separated, the chiral resolving agent is removed (e.g., by acid/base extraction), yielding the individual, enantiomerically pure (R)- and (S)-acids. libretexts.org

Asymmetric Synthetic Routes

The asymmetric synthesis of this compound, which possesses a chiral center at the C4 position of the pentanoic acid chain, can be approached through several strategic pathways. A key approach involves the synthesis of an enantiomerically pure precursor, specifically a chiral 4-aminopentanoic acid, which is then elaborated to the final product.

One promising and sustainable method for generating (R)-4-aminopentanoic acid is through the enzymatic reductive amination of levulinic acid, a bio-based platform chemical. frontiersin.org This biocatalytic approach utilizes engineered glutamate dehydrogenase (GDH) enzymes. For instance, a mutant GDH from Escherichia coli (EcGDH) has been developed to efficiently convert levulinic acid to (R)-4-aminopentanoic acid with high enantiomeric excess (>99% ee). frontiersin.org This enzymatic method is advantageous due to its high stereoselectivity and environmentally friendly reaction conditions, using ammonia as the amino donor and generating water as the primary byproduct. frontiersin.org

Another established strategy for asymmetric synthesis is the use of the "chiral pool," which involves utilizing readily available and inexpensive enantiopure starting materials. For instance, (S)-glutamic acid can serve as a chiral precursor for the synthesis of related chiral amino acids, such as S-(+)-4-amino-5-hexynoic acid. qub.ac.uk A similar synthetic sequence could be envisioned for the preparation of chiral 4-aminopentanoic acid.

Once the enantiomerically pure 4-aminopentanoic acid is obtained, the synthesis of 4-(1-Piperidinyl)pentanoic acid can be completed through standard organic transformations. A common method is reductive amination, where the amine of 4-aminopentanoic acid is reacted with a suitable piperidine precursor, such as 1,5-dihalopentane or a protected glutaraldehyde (B144438) derivative, in the presence of a reducing agent. Alternatively, direct N-alkylation of 4-aminopentanoic acid with a suitable piperidine precursor can also be employed.

The table below summarizes key aspects of a potential asymmetric synthetic route starting from levulinic acid.

StepReactionKey Reagents/CatalystsProductStereoselectivity
1Reductive AminationLevulinic Acid, Engineered Glutamate Dehydrogenase (e.g., EcGDHK116Q/N348M), NH₃, NADPH(R)-4-aminopentanoic acid>99% ee
2N-Alkylation/Reductive Amination1,5-dihalopentane or glutaraldehyde derivative, Reducing Agent (e.g., NaBH₃CN)(R)-4-(1-Piperidinyl)pentanoic acidConfiguration retained
3Salt FormationHCl(R)-4-(1-Piperidinyl)pentanoic acid hydrochlorideConfiguration retained

Diastereomeric Salt Formation and Chiral Resolution Methodologies

When an asymmetric synthesis is not feasible or desired, the resolution of a racemic mixture of 4-(1-Piperidinyl)pentanoic acid is a viable alternative to obtain the individual enantiomers. A classical and widely used method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base, known as a resolving agent. wikipedia.org

The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the chiral resolving agent can be removed by an acid-base extraction, yielding the enantiomerically pure carboxylic acid.

The selection of an appropriate chiral resolving agent is critical for the success of this method and often requires empirical screening. Common chiral bases used for the resolution of acidic compounds include alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. wikipedia.org

The general process of chiral resolution via diastereomeric salt formation is outlined below:

StepDescription
1. Salt FormationA racemic mixture of 4-(1-Piperidinyl)pentanoic acid is treated with an enantiomerically pure chiral amine (resolving agent) in a suitable solvent.
2. Fractional CrystallizationThe solvent is carefully chosen to maximize the solubility difference between the two resulting diastereomeric salts. One diastereomer crystallizes out of the solution while the other remains dissolved.
3. SeparationThe crystallized diastereomeric salt is separated by filtration.
4. Liberation of EnantiomerThe separated diastereomeric salt is treated with an acid to protonate the carboxylic acid and liberate the enantiomerically pure 4-(1-Piperidinyl)pentanoic acid. The protonated chiral resolving agent can often be recovered and reused.

Derivatization and Functionalization of this compound

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. These modifications can be targeted at either the pentanoic acid side-chain or the piperidine ring, allowing for the fine-tuning of the compound's physicochemical properties and the introduction of functionalities for specific applications.

Side-Chain Modifications and Substituent Introduction

The carboxylic acid group of the pentanoic acid side-chain is a versatile functional handle for a variety of chemical transformations. Standard transformations of carboxylic acids can be readily applied to generate a library of derivatives with modified side-chains.

Common side-chain modifications include:

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can produce a range of esters. These esters can modulate the lipophilicity of the molecule.

Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., EDCI, HOBt) can yield a diverse set of amides. This allows for the introduction of a wide array of substituents.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This alcohol can then be further functionalized, for example, through etherification or esterification.

Homologation: The carbon chain of the pentanoic acid can be extended through various synthetic methodologies, such as the Arndt-Eistert homologation.

The following table provides examples of potential side-chain modifications and the types of derivatives that can be generated.

Modification ReactionReagentsFunctional Group FormedPotential for Further Functionalization
EsterificationR-OH, H⁺ or coupling agentEster (-COOR)Hydrolysis, transesterification
AmidationR₂NH, EDCI, HOBtAmide (-CONR₂)Hydrolysis, introduction of diverse R groups
ReductionLiAlH₄ or BH₃Primary Alcohol (-CH₂OH)Oxidation, etherification, esterification

Preparation of Conjugates and Probes

The functional groups present in 4-(1-Piperidinyl)pentanoic acid and its derivatives can be utilized for the preparation of conjugates and probes for various biological and research applications. The carboxylic acid moiety is particularly useful for conjugation to other molecules, such as peptides, fluorescent dyes, or affinity labels.

A common strategy for conjugation involves the activation of the carboxylic acid, for example, as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the molecule to be conjugated. Alternatively, the formation of stable linkages like hydrazones can be employed. For instance, the synthesis of piperidinyl-quinoline acylhydrazones has been demonstrated through the condensation of a piperidinyl-quinoline carbaldehyde with aromatic acid hydrazides. mdpi.com A similar approach could involve converting the carboxylic acid of 4-(1-Piperidinyl)pentanoic acid to a hydrazide, which can then be reacted with aldehydes or ketones on other molecules to form hydrazone conjugates.

The development of such conjugates can facilitate studies on the biological targets and mechanisms of action of 4-(1-Piperidinyl)pentanoic acid derivatives. For example, conjugation to a fluorescent probe would enable visualization of the compound's distribution in cells or tissues.

The table below outlines a general strategy for the preparation of a conjugate using the carboxylic acid functionality.

StepDescriptionKey ReagentsLinkage Formed
1. ActivationThe carboxylic acid of 4-(1-Piperidinyl)pentanoic acid is activated to a more reactive species.N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or EDCINHS ester
2. ConjugationThe activated ester is reacted with a primary amine on a target molecule (e.g., a peptide, a fluorescent dye).Amine-containing moleculeAmide bond

Spectroscopic and Chromatographic Characterization of 4 1 Piperidinyl Pentanoic Acid Hydrochloride and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, along with correlation data from two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In the case of 4-(1-Piperidinyl)pentanoic acid hydrochloride, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring, the pentanoic acid chain, and the methyl group. The hydrochloride salt form may lead to broadening of the signals adjacent to the nitrogen atom.

The chemical shifts are influenced by the electronic environment of the protons. For instance, protons on carbons attached to the electronegative nitrogen atom of the piperidine ring are expected to be deshielded and appear at a lower field (higher ppm value) compared to other aliphatic protons. Similarly, the protons on the carbon alpha to the carboxylic acid group will also be shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
H on C4 of pentanoic acid~ 3.0 - 3.5Multiplet
H on C2, C6 of piperidine ring (axial & equatorial)~ 2.5 - 3.5Multiplets
H on C2 of pentanoic acid~ 2.3 - 2.6Triplet
H on C3 of pentanoic acid~ 1.5 - 2.0Multiplet
H on C3, C4, C5 of piperidine ring (axial & equatorial)~ 1.4 - 1.9Multiplets
H on C5 (methyl group)~ 1.2 - 1.5Doublet

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment.

The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum (170-185 ppm). The carbons of the piperidine ring attached to the nitrogen (C2 and C6) will appear in the range of 40-60 ppm, while the other piperidine carbons (C3, C4, C5) will be found further upfield. The carbons of the pentanoic acid chain will have chemical shifts that are influenced by their proximity to the piperidine ring and the carboxylic acid group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (Carbonyl)~ 175 - 180
C4 of pentanoic acid~ 60 - 65
C2, C6 of piperidine ring~ 50 - 55
C2 of pentanoic acid~ 30 - 35
C3 of pentanoic acid~ 25 - 30
C3, C5 of piperidine ring~ 22 - 28
C4 of piperidine ring~ 20 - 25
C5 (Methyl)~ 15 - 20

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are invaluable for establishing the connectivity between protons and carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would show cross-peaks connecting the proton signals in Table 1 to their corresponding carbon signals in Table 2, confirming the C-H bond framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. In the COSY spectrum of the target compound, cross-peaks would be observed between adjacent protons in the pentanoic acid chain (e.g., between the protons on C2 and C3, and between the protons on C3 and C4). Similarly, correlations would be seen between the protons on adjacent carbons within the piperidine ring, helping to trace the spin systems of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺. The exact mass of this ion can be used to confirm the elemental composition of the molecule. Given the molecular formula C₁₀H₁₉NO₂, the expected monoisotopic mass of the free base is 185.1416 g/mol . Therefore, the [M+H]⁺ ion would have an m/z value of approximately 186.1494.

Table 3: Expected ESI-MS Data for 4-(1-Piperidinyl)pentanoic acid

IonExpected m/z
[M+H]⁺~ 186.15
[M+Na]⁺~ 208.13

Electron ionization is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. For this compound, the molecular ion peak may be weak or absent due to the instability of the initial radical cation.

The fragmentation is likely to be directed by the functional groups, namely the piperidine ring and the carboxylic acid. Common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the piperidine ring is a characteristic fragmentation for amines. This would lead to the formation of a stable iminium ion.

Loss of small neutral molecules: The carboxylic acid group can undergo fragmentation, leading to the loss of water (H₂O) or carbon dioxide (CO₂).

McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.

Table 4: Plausible EI-MS Fragmentation Ions for 4-(1-Piperidinyl)pentanoic acid

FragmentPlausible m/zDescription
[C₅H₁₀N]⁺84Iminium ion from piperidine ring fragmentation
[M-CH₃]⁺170Loss of the methyl group
[M-COOH]⁺140Loss of the carboxyl group
[M-C₅H₁₀N]⁺101Loss of the piperidine ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features: the carboxylic acid, the protonated tertiary amine (piperidinium salt), and the hydrocarbon backbone.

The carboxylic acid group gives rise to two prominent absorptions. A very broad band, typically appearing in the 2500 to 3300 cm⁻¹ region, is characteristic of the O-H stretching vibration, which is often broadened due to hydrogen bonding. The carbonyl (C=O) stretching vibration of a saturated carboxylic acid results in a strong, sharp absorption band typically found between 1700 and 1725 cm⁻¹. pressbooks.publibretexts.org

The presence of the hydrochloride salt of the piperidine ring introduces features associated with a quaternary ammonium (B1175870) salt. A broad absorption band in the 2400 to 2800 cm⁻¹ range can be attributed to the N-H stretching of the piperidinium (B107235) ion. The C-N stretching vibrations of the piperidine ring are expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Aliphatic C-H stretching vibrations from the pentanoic acid chain and the piperidine ring will produce strong absorptions in the 2850 to 3000 cm⁻¹ range. chemicalbook.comnist.gov Additionally, C-H bending vibrations are expected to appear around 1470-1450 cm⁻¹ (scissoring) and 1380-1370 cm⁻¹ (bending).

The predicted IR absorption bands for this compound are summarized in the table below.

Table 1. Predicted Infrared (IR) Absorption Frequencies for this compound.
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretch2500 - 3300Broad, Strong
Carboxylic Acid (C=O)Stretch1700 - 1725Strong
Piperidinium Salt (N-H)Stretch2400 - 2800Broad, Medium
Alkyl (C-H)Stretch2850 - 3000Strong
Alkyl (C-H)Bend1380 - 1470Medium
C-NStretch1020 - 1250Medium

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and confirming their identity. For a polar molecule like this compound, which contains both an acidic and a basic center, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net

Method Development for Reversed-Phase HPLC

Developing a robust RP-HPLC method for this compound requires careful optimization of several parameters to achieve adequate retention and sharp, symmetrical peaks.

Stationary Phase Selection: Standard C18 columns can sometimes provide insufficient retention for highly polar compounds due to "phase collapse" in highly aqueous mobile phases. lcms.czhplc.eu Therefore, columns with polar-embedded groups or those specifically designed for use with 100% aqueous mobile phases are often preferred. lcms.czmdpi.com These specialized columns offer enhanced retention for polar analytes.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The choice of buffer and its pH are critical. sigmaaldrich.com To ensure consistent ionization of the carboxylic acid and the piperidinium group, the mobile phase pH should be controlled and kept at least one pH unit away from the pKa values of the analyte. sigmaaldrich.com A low pH (e.g., pH 2.5-3.5 using a phosphate (B84403) or formate (B1220265) buffer) would ensure the carboxylic acid is protonated and the amine is charged, which can be a good starting point for method development.

Detection: Since this compound lacks a strong UV chromophore, detection is typically performed at low wavelengths, such as 205-215 nm, where the carboxylic acid carbonyl group absorbs. It is crucial that the mobile phase components have a low UV cutoff to minimize baseline noise at these wavelengths. waters.com

A typical starting point for an RP-HPLC method is outlined in the table below.

Table 2. Example Starting Conditions for Reversed-Phase HPLC Method Development.
ParameterCondition
ColumnPolar-embedded C18 (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 5 µm
Mobile Phase A25 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase BAcetonitrile
Gradient5% to 50% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength210 nm
Injection Volume10 µL

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles and operates at higher pressures than conventional HPLC. This technology offers significant advantages for the analysis of compounds like this compound. researchgate.net

The primary benefits of UPLC include significantly faster analysis times and improved chromatographic resolution. lcms.cz A separation that might take 15-20 minutes on an HPLC system can often be completed in under 5 minutes using UPLC, dramatically increasing sample throughput. lcms.czwaters.com The higher efficiency of UPLC columns leads to sharper, narrower peaks, which improves sensitivity and the ability to resolve the main compound from closely related impurities. waters.com

For organic acids and polar compounds, UPLC methods often use columns like the ACQUITY UPLC BEH C18 or CSH C18, which are stable under the acidic mobile phase conditions required for good peak shape. waters.comchromforum.org The coupling of UPLC with mass spectrometry (UPLC-MS) can provide an even higher degree of selectivity and sensitivity, allowing for unambiguous peak identification and the detection of trace-level impurities. lcms.cz

Structure Activity Relationship Sar Investigations of 4 1 Piperidinyl Pentanoic Acid Hydrochloride Derivatives

Elucidating the Role of the Piperidine (B6355638) Moiety in Biological Interactions

The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds, valued for its ability to orient substituents in a defined three-dimensional space. mdpi.comajchem-a.com Its basic nitrogen atom can engage in crucial ionic interactions with biological targets, and the ring's conformation can significantly impact binding affinity. nih.govnih.gov

The nitrogen atom of the piperidine ring in 4-(1-Piperidinyl)pentanoic acid is a key site for modification. Its basicity and the steric and electronic nature of its substituents can profoundly alter a compound's interaction with a biological target. In many classes of piperidine derivatives, the nature of the N-substituent is a critical determinant of activity. For instance, in a series of N-aryl-piperidine derivatives, the substituents on the aromatic ring greatly influenced their agonistic activity at the human histamine (B1213489) H3 receptor. nih.gov

N-Substituent (R) on PiperidineRelative PotencyRationale for Change in Activity
HydrogenBaselineUnsubstituted nitrogen allows for protonation and potential ionic interactions.
MethylVariableSmall alkyl groups can slightly increase lipophilicity without adding significant steric hindrance.
Benzyl (B1604629)Often IncreasedThe aromatic ring can engage in additional binding interactions, such as pi-stacking, potentially increasing affinity.
AcylGenerally DecreasedAcylation reduces the basicity of the nitrogen, which may disrupt crucial ionic interactions with the target.

This table presents hypothetical data based on general principles of medicinal chemistry to illustrate the potential impact of N-substituents.

The piperidine ring typically adopts a chair conformation to minimize steric strain. Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these two conformations can be critical for biological activity. The energetically preferred conformation places larger substituents in the equatorial position to avoid steric clashes. The stereochemistry of substituents on the piperidine ring can lead to different biological activities between enantiomers, as they will interact differently with a chiral biological target. researchgate.netnih.gov

For instance, studies on piperidin-4-one derivatives have shown that the stereochemical arrangement of substituents has a significant effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov The conformation of the piperidine ring can also be influenced by the protonation state of the nitrogen atom, which can, in turn, affect the orientation of substituents and their interaction with a binding site. nih.gov

Substitution on the carbon atoms of the piperidine ring offers another avenue for modulating biological activity. The C-4 position is particularly interesting as it is opposite the nitrogen atom and can be used to introduce substituents that project into specific regions of a binding pocket without directly affecting the nitrogen's interactions.

C-4 Substituent on PiperidineExpected Impact on ActivityRationale
HydrogenBaselineUnsubstituted at C-4.
MethylVariableCan provide a beneficial hydrophobic interaction or a detrimental steric clash, depending on the target topology.
HydroxylPotentially IncreasedMay form a hydrogen bond with a suitable donor or acceptor group in the binding site.
PhenylPotentially IncreasedCan introduce favorable aromatic interactions, but may also add significant bulk.

This table provides a generalized illustration of the potential effects of C-4 substituents based on common SAR principles.

Contributions of the Pentanoic Acid Side Chain to Activity

The pentanoic acid side chain of 4-(1-Piperidinyl)pentanoic acid hydrochloride provides a crucial acidic pharmacophore and a flexible linker that allows the piperidine moiety to adopt an optimal orientation for binding.

The length of the alkyl chain connecting the piperidine ring and the carboxylic acid group is a critical parameter. An optimal chain length is often required to bridge the distance between two key interaction points within a receptor. Chains that are too short may not allow the molecule to span the necessary distance, while chains that are too long may introduce conformational flexibility that is entropically unfavorable for binding or may lead to interactions with undesired regions of the target.

Studies on arylalkanoic acids have demonstrated that the distance between the acidic center and the aromatic ring is critical, with a one-carbon separation often being optimal. pharmacy180.com Increasing this distance generally leads to a decrease in activity. Branching on the alkyl chain can also have a significant impact. For example, the introduction of a methyl group on the carbon alpha to the carboxylic acid can enhance anti-inflammatory activity in some classes of compounds. pharmacy180.com

The terminal carboxyl group is a key feature, often acting as a hydrogen bond donor and acceptor, and, in its deprotonated carboxylate form, engaging in ionic interactions with positively charged residues like arginine or lysine (B10760008) in a binding site. However, the presence of a carboxylic acid can sometimes lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. nih.gov

To address these potential liabilities while retaining the desired interactions, the carboxylic acid group can be replaced with bioisosteres. Bioisosteres are functional groups that have similar physicochemical properties to the original group and can elicit a similar biological response. drughunter.comresearchgate.net Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. drughunter.comnih.gov The choice of a suitable bioisostere is highly dependent on the specific biological target and the desired physicochemical properties. nih.govnih.gov

Carboxyl Group ModificationPotential Effect on ActivityRationale for Modification
EsterificationDecreased ActivityMasks the acidic proton and prevents ionic interactions, though it can improve cell permeability as a prodrug strategy.
AmidationVariableReduces acidity but can introduce new hydrogen bonding interactions.
Tetrazole ReplacementMaintained or Increased ActivityTetrazoles have a similar pKa to carboxylic acids and can act as effective mimics in forming ionic and hydrogen bonds. drughunter.comnih.gov
Sulfonamide ReplacementVariableCan offer improved metabolic stability and lipophilicity, but has a different acidity profile. drughunter.com

This table illustrates common modifications to the terminal carboxyl group and their generally observed effects in medicinal chemistry.

Degree of Saturation in the Aliphatic Chain

The degree of saturation within the core heterocyclic structure of piperidine derivatives plays a critical role in modulating biological activity. Investigations into the structure-activity relationships (SAR) of related compound series have demonstrated that altering the saturation of the piperidine ring can lead to significant changes in potency.

Research on certain 4-piperidine analogs has shown a substantial improvement in activity upon the introduction of unsaturation into the piperidine ring. For instance, a tenfold increase in potency was observed when transitioning from a saturated piperidine ring to an unsaturated analog. dndi.org This enhancement in activity was consistent across different variations of the molecule, highlighting the importance of the ring's planarity and shape. dndi.org Conversely, modifications that decrease the rigidity of the structure, such as replacing the piperidine ring with a more flexible, acyclic analog, have been shown to result in a loss of activity. dndi.org This suggests that the conformational constraint provided by the cyclic structure is beneficial for potent biological interactions.

Table 1: Effect of Piperidine Ring Saturation on Biological Activity

Compound TypeKey Structural FeatureRelative Potency Change
Saturated Piperidine AnalogFully saturated piperidine ringBaseline
Unsaturated Piperidine AnalogIntroduction of a double bond in the piperidine ring~10-fold increase dndi.org
Acyclic AnalogReplacement of piperidine with an open chainLoss of activity dndi.org

Pharmacophore Elucidation and Ligand Design Principles

A pharmacophore is defined as the specific three-dimensional arrangement of chemical features that is essential for a molecule to exert a particular biological effect. nih.govdrugdesign.org The process of pharmacophore elucidation is a cornerstone of drug design, as it helps to identify the key interaction points between a ligand and its biological target. drugdesign.org For piperidine-containing compounds, pharmacophore models often highlight the piperidine nitrogen as a crucial feature.

In many models, the basic nitrogen of the piperidine ring serves as a key hydrogen bond acceptor or forms an ionic interaction within the receptor binding site. nih.gov This central amine is often flanked by hydrophobic domains that also contribute to binding affinity. nih.gov For example, the 4-benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry, acting as a constrained pharmacophore that is critical for the anchorage or proper orientation of ligands at certain receptors, such as the serotonin (B10506) 5-HT₂A receptor. mdpi.com

Ligand design principles derived from these pharmacophore models guide the synthesis of new derivatives with improved potency and selectivity. Key principles include:

Maintaining the Core Scaffold: The piperidine ring is often a critical structural element, and its replacement can lead to a significant loss of affinity. nih.gov

Optimizing Hydrophobic Interactions: The regions around the piperidine core are modified with various substituents to maximize favorable hydrophobic interactions with the target protein. nih.gov

Modulating Basicity: The substitution on or near the piperidine nitrogen can alter its basicity (pKa), which in turn affects its protonation state at physiological pH and its ability to interact with the receptor. nih.gov

Correlation between Physicochemical Parameters and Biological Response

The biological response of a compound is intrinsically linked to its physicochemical properties. nih.gov In the context of this compound and its derivatives, key parameters such as hydrophobicity and basicity have been shown to correlate strongly with biological activity. The quantitative structure-activity relationship (QSAR) paradigm assumes that the structure of a molecule, and by extension its physicochemical properties, determines its performance. nih.gov

Hydrophobicity: This property, often expressed as the logarithm of the partition coefficient (logP), governs the transport and distribution of a compound in biological systems. nih.gov For certain series of 1,4-disubstituted piperidine analogues, QSAR studies have revealed that binding affinity is driven primarily by hydrophobic interactions. nih.gov Multilinear regression analysis has shown that three-dimensional hydrophobic parameters have a positive correlation with binding affinity at specific targets like the sigma-1 receptor. nih.gov

Basicity: The basicity of the piperidine nitrogen is a critical factor influencing biological activity. The protonation state of this nitrogen at physiological pH (around 7.4) determines its ability to form ionic bonds or hydrogen bonds with acidic residues (e.g., aspartic acid) in the receptor's binding pocket. A comparison of analogous compounds with piperidine versus piperazine (B1678402) cores revealed that the piperidine-containing molecules had a significantly higher affinity for the sigma-1 receptor. nih.gov This difference was attributed to the change in protonation state, directly linking the basicity of the core structure to its inhibitory potency. nih.gov

Table 2: Correlation of Physicochemical Properties with Biological Outcomes for Piperidine Derivatives

Physicochemical ParameterDescriptionImpact on Biological ResponseExample
Hydrophobicity (e.g., LogP)The tendency of a molecule to dissolve in lipids/fats over water.Positively correlated with binding affinity for some receptors by enhancing hydrophobic interactions. nih.govIncreased hydrophobic surface area leads to stronger binding at sigma-1 receptors. nih.gov
Basicity (pKa)The strength of the piperidine nitrogen as a proton acceptor.Determines the protonation state at physiological pH, which is crucial for ionic interactions with the receptor. nih.govThe piperidine core's basicity leads to higher affinity for the sigma-1 receptor compared to a piperazine core. nih.gov
Electronic PropertiesThe electron-donating or electron-withdrawing nature of substituents.Can influence binding through electronic complementarity with the receptor.A preference for electron-rich aromatics was observed for activity against Trypanosoma cruzi. dndi.org

Computational Chemistry and Molecular Modeling Studies of 4 1 Piperidinyl Pentanoic Acid Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of a molecule. These methods solve quantum mechanical equations to describe the electronic structure, providing a level of detail unattainable through experimental means alone. nih.govwikipedia.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile and widely used computational method in chemistry and physics for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.orgnih.gov Its popularity stems from a favorable balance between computational cost and accuracy, allowing for the study of larger and more complex molecular systems. nih.gov DFT calculations for 4-(1-Piperidinyl)pentanoic acid hydrochloride would typically begin with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Commonly, hybrid functionals like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) are paired with basis sets such as 6-31G(d,p) or higher to achieve reliable results. mdpi.com These calculations yield crucial electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful as it visualizes the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to understanding intermolecular interactions. nih.gov

HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. researchgate.netchemrxiv.org A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a large gap indicates high stability. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. chemrxiv.orgajchem-a.com These descriptors provide a theoretical framework for understanding the compound's behavior in chemical reactions.

ParameterFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness, indicating higher reactivity.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω)ω = μ2 / 2η (where μ = -χ)A measure of the ability of a species to accept electrons.

Thermodynamic Parameter Calculations

DFT calculations are also employed to determine various thermodynamic properties of molecules over a range of temperatures. mdpi.comchemmethod.com By performing frequency calculations on the optimized geometry, parameters such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and Gibbs free energy (G) can be computed. mdpi.comacs.org

These parameters are essential for predicting the spontaneity of reactions and the stability of the compound under different thermal conditions. The calculated values can reveal how temperature influences the molecule's heat capacity and internal energies, providing a comprehensive thermodynamic profile. mdpi.comnih.gov

ParameterValue at 298.15 K (Illustrative)Description
Zero-Point Energy (kcal/mol)125.5The vibrational energy at 0 Kelvin.
Enthalpy (kcal/mol)135.2The total heat content of the system.
Heat Capacity, Cv (cal/mol·K)55.8The heat required to raise the temperature by one degree at constant volume.
Entropy (cal/mol·K)110.4A measure of the disorder or randomness of the system.
Gibbs Free Energy (kcal/mol)102.3The energy available to do useful work, indicating spontaneity.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). bionaturajournal.com This method is crucial in structure-based drug design for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Target Receptor Binding Simulations (e.g., enzyme active sites, COX-2)

For a compound like 4-(1-Piperidinyl)pentanoic acid, which contains structural motifs found in anti-inflammatory agents, a relevant target for docking simulations is the enzyme Cyclooxygenase-2 (COX-2). bionaturajournal.comnih.gov COX-2 is a key enzyme in the inflammatory pathway, and its inhibition is a primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). bionaturajournal.comnih.gov

The simulation process begins with obtaining the three-dimensional crystal structure of the target protein, such as COX-2, from a repository like the Protein Data Bank (PDB). nih.gov The ligand's 3D structure is generated and optimized. Docking software, such as AutoDock or Glide, is then used to place the ligand into the active site of the enzyme. bionaturajournal.comnih.gov A scoring function calculates the binding affinity, typically expressed in kcal/mol, which estimates the strength of the protein-ligand interaction. nih.govnih.gov A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com

Conformational Sampling and Binding Pose Analysis

Once the best poses are identified, a detailed analysis of the intermolecular interactions is performed. This involves identifying specific contacts between the ligand and the amino acid residues of the protein's active site. rsc.org Key interactions that stabilize the protein-ligand complex include:

Hydrogen bonds: Strong, directional interactions between hydrogen bond donors and acceptors.

Hydrophobic interactions: Contacts between nonpolar regions of the ligand and protein.

Van der Waals forces: Weak, short-range electrostatic attractions.

π-π stacking: Interactions between aromatic rings.

Analyzing these interactions provides a structural basis for the ligand's binding affinity and selectivity, offering valuable insights for designing more potent and specific inhibitors. mdpi.com For instance, identifying which residues in the COX-2 active site interact with the piperidine (B6355638) ring or the carboxylic acid group of the compound can guide future chemical modifications to enhance binding.

Ligand Atom/GroupProtein ResidueInteraction TypeDistance (Å) (Illustrative)
Carboxylate OxygenArg120Hydrogen Bond2.8
Carboxylate OxygenTyr355Hydrogen Bond3.1
Piperidine RingVal523Hydrophobic3.9
Piperidine RingLeu352Hydrophobic4.2
Alkyl ChainSer353Van der Waals3.5

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is instrumental in predicting the activity of new chemical entities, thereby streamlining the drug discovery process.

Development of Predictive QSAR Models

The development of predictive QSAR models for a specific compound like this compound would typically involve the curation of a dataset of structurally related compounds with known biological activities. Various statistical methods, such as multiple linear regression, partial least squares, and machine learning algorithms, are then employed to build a model that can accurately forecast the activity of untested compounds. A thorough search of scientific literature did not yield any studies detailing the development of such predictive QSAR models specifically for this compound or a closely related series of analogs.

Identification of Key Molecular Descriptors

A critical aspect of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of a compound. These descriptors can be categorized into several classes, including constitutional, topological, geometric, and electronic descriptors. For instance, in studies of other piperidine-containing compounds, descriptors such as molecular weight, logP (lipophilicity), and topological polar surface area have been shown to be important. However, without specific QSAR studies on this compound, the key molecular descriptors that govern its specific biological activities remain undetermined.

Table 1: Commonly Used Molecular Descriptors in QSAR Studies

Descriptor Category Examples Potential Relevance for this compound
Constitutional Molecular Weight, Atom Count Basic properties influencing size and mass.
Topological Connectivity Indices, Wiener Index Describes the branching and shape of the molecule.
Geometric 3D-MoRSE Descriptors, WHIM Descriptors Encodes information about the 3D arrangement of atoms.
Electronic Dipole Moment, Partial Charges Relates to the electronic distribution and potential for intermolecular interactions.

| Physicochemical | LogP, Topological Polar Surface Area (TPSA) | Important for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |

This table represents a general overview of molecular descriptors and their potential, though not specifically documented, relevance to the target compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility, stability, and interactions of a molecule with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations could elucidate the preferred three-dimensional structures (conformers) of the molecule in an aqueous solution. This would involve understanding the orientation of the piperidinyl and pentanoic acid moieties relative to each other and how this is influenced by the hydrochloride salt form. Such simulations would also provide insights into the stability of different conformations and the energy barriers between them. Despite the utility of this technique, specific MD simulation studies focused on this compound have not been reported in the available scientific literature. Research on other piperidine derivatives has demonstrated the utility of MD in understanding receptor binding and molecular interactions, suggesting that similar studies on this compound could be highly informative.

Preclinical Pharmacological Research on Mechanisms and Targets of 4 1 Piperidinyl Pentanoic Acid Hydrochloride or Close Analogs

Investigation of Receptor Binding Affinities and Selectivity Profiles

The interaction of piperidine-containing compounds with various receptors and enzymes is a critical area of pharmacological research. The following subsections detail the binding affinities and selectivity of analogs of 4-(1-piperidinyl)pentanoic acid hydrochloride for several key biological targets.

The piperidine (B6355638) scaffold is a core component of many potent opioid receptor ligands, most notably the fentanyl class of analgesics. Research into close analogs of this compound, specifically N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, has revealed varied affinities for mu (μ), delta (δ), and kappa (κ) opioid receptors. The nature of the substituent on the piperidine nitrogen plays a crucial role in determining both the binding affinity and the functional activity (agonist versus antagonist) at these receptors. acs.org

For instance, modifications to the core 4-anilidopiperidine structure of fentanyl have demonstrated that substitutions at the 4-position of the piperidine ring can significantly influence binding affinity. The inclusion of a methyl ester at this position, as seen in carfentanil, leads to a substantial increase in affinity for the μ-opioid receptor. nih.govplos.org In contrast, removal of the N-phenethyl group is known to greatly diminish binding affinity. nih.govplos.org Studies on N-methyl- and N-phenylpropyl-4-(3-hydroxyphenyl)piperidines have identified these compounds as pure opioid antagonists, with the N-phenylpropyl analog showing significantly higher potency at μ and δ receptors compared to the N-methyl analog. acs.org

Binding Affinities (Ki, nM) and Antagonist Potencies (Ke, nM) of Piperidine Analogs at Opioid Receptors

Compoundμ-Receptor (Ke, nM)δ-Receptor (Ke, nM)κ-Receptor (Ke, nM)
N-phenylpropyl-3-methylpiperazine (4b)0.8813.44.09
N-methyl-4-(3-hydroxyphenyl)piperidine (8a)InactiveInactiveInactive
N-phenylpropyl-4-(3-hydroxyphenyl)piperidine (8b)8.4734.336.8
FentanylKi range from 0.007 to 214 nM have been reported across different studies and conditions. nih.gov
CarfentanilKi = 0.22 nM nih.govplos.org

The neurokinin-1 (NK1) receptor, the primary receptor for Substance P, is a target for antiemetic and potentially anxiolytic and antidepressant medications. nih.gov Piperidine derivatives have been extensively investigated as NK1 receptor antagonists. Structure-activity relationship studies on 4,4-disubstituted piperidines have shown that high affinity for the human NK1 (hNK1) receptor is achieved with highly lipophilic 3,5-disubstituted benzyl (B1604629) ether side chains. nih.gov Specifically, the 3,5-bis(trifluoromethyl)benzyl ether has been identified as an optimal side chain. nih.gov

Further research into conformationally constrained aromatic amino acids has also led to the discovery of potent NK1 receptor antagonists. nih.gov These studies highlight that the piperidine ring serves as a crucial scaffold for designing potent and selective antagonists for the NK1 receptor. The affinity of these compounds is typically determined through radioligand binding assays using cell membranes expressing the NK1 receptor. nih.govnih.gov

Inhibitory Concentrations (IC50, nM) of Piperidine Analogs at the Human NK1 Receptor

CompoundhNK1 IC50 (nM)
3,5-bis(trifluoromethyl)benzyl ether analog (12)0.95 nih.gov
Acyl derivative (38)5.3 nih.gov
Sulfonyl derivative (39)5.7 nih.gov
Aprepitant0.09 mdpi.com
(+/-)-1'-[4-(N-benzoyl-N-methylamino)-3-(3,4-dichlorophenyl)butyl]spiro[benzo[c]thiophene-1(3H),4'-piperidine] 2-oxide (YM-38336)8.9 nih.gov

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Various piperidine derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid have demonstrated moderate potency, particularly towards BuChE. nih.govresearchgate.net

Phenoxyethyl piperidine derivatives have also been identified as potent inhibitors of electric eel AChE (eeAChE), with some compounds showing high selectivity for AChE over BuChE. nih.gov Furthermore, piperazine-2-carboxylic acid derivatives have shown promise, with some analogs exhibiting potent and selective inhibition of BChE. nih.gov The inhibitory potential of these compounds is typically assessed using the Ellman spectrophotometric method. nih.gov

Inhibitory Potencies (IC50 or Ki) of Piperidine and Piperazine (B1678402) Analogs against Cholinesterases

Compound Class/DerivativeAChE InhibitionBChE InhibitionReference
1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid (6c)-30.06% inhibition at 10 µM nih.govresearchgate.net
Phenoxyethyl piperidine derivative (5c)IC50 = 0.5 µM (eeAChE)Inactive up to 100 µM nih.gov
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c)Ki = 10.18 µM- nih.gov
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b)-Ki = 1.6 nM nih.gov
1-Benzoylpiperidine derivative (21)IC50 > 500 µMIC50 = 6.16 µM nih.gov

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation and pain. Inhibition of sEH stabilizes endogenous anti-inflammatory lipid epoxides. nih.gov Piperidine-containing compounds have emerged as potent sEH inhibitors. Conformationally restricted inhibitors, such as N-(1-acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea (B33335), have shown high potency. nih.gov

Structure-activity relationship studies of piperidine-derived non-urea sEH inhibitors have led to the development of sub-nanomolar inhibitors. nih.gov The inhibitory activity of these compounds is typically determined using a sensitive fluorescent-based assay. nih.gov Research on piperine-based urea-type analogs has also yielded potent sEH inhibitors, with some compounds showing IC50 values in the nanomolar range. researchgate.net

Inhibitory Potencies (IC50, nM) of Piperidine Analogs against Human Soluble Epoxide Hydrolase (hsEH)

CompoundhsEH IC50 (nM)
N-(1-Acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea (5a)7.0 nih.gov
Piperidine-derived non-urea analog (7-10)0.4 nih.gov
Piperine derivative (11h)20-70 researchgate.net
Memantyl urea derivative with 3-carbamoyl piperidinyl (A20)0.06 semanticscholar.org
Memantyl urea derivative with 3-carbamoyl piperidinyl enantiomer (A21)0.08 semanticscholar.org

Phencyclidine (PCP), or 1-(1-phenylcyclohexyl)piperidine, and its analogs are known for their primary action as non-competitive antagonists of the NMDA receptor, binding to a specific site within the receptor's ion channel. wikipedia.org The binding affinity of PCP itself for the dizocilpine (B47880) (MK-801) site of the NMDA receptor has been determined to be 59 nM (Ki). wikipedia.org

Studies on fluorinated PCP derivatives have indicated a high binding affinity for the NMDA receptor, suggesting that such analogs retain the potential for psychoactive effects. mdpi.com The structure-activity relationships of PCP derivatives indicate that modifications to the aromatic ring or the distance between the aromatic ring and the piperidine moiety can abolish PCP-like activity, while substitutions on the nitrogen atom tend to alter potency rather than efficacy. nih.gov

Binding Affinities (Ki, nM) of Phencyclidine at Various Receptors and Transporters

Binding SiteKi (nM)
Dizocilpine (MK-801) site of NMDA receptor59 wikipedia.org
σ2 receptor (PC12)136 wikipedia.org
Serotonin (B10506) transporter2,234 wikipedia.org
D2 receptor>10,000 wikipedia.org
Opioid receptors>10,000 wikipedia.org
σ1 receptor>10,000 wikipedia.org

T-type calcium channels are involved in various physiological processes and are considered therapeutic targets for conditions like epilepsy and neuropathic pain. nih.gov A novel series of 1,4-substituted piperidines has been identified as potent and selective T-type calcium channel antagonists. nih.gov Optimization of initial screening leads resulted in compounds with significantly improved selectivity profiles. nih.gov

Spiro-azetidines and azetidinones based on a piperidine scaffold have also been evaluated as novel blockers of the T-type calcium channel (Ca(V)3.2). nih.gov These findings indicate that the piperidine core is a valuable structural motif for the development of T-type calcium channel modulators.

Activity of Piperidine Analogs on T-type Calcium Channels

Compound ClassTargetEffectKey Findings
1,4-substituted piperidine amidesT-type calcium channelsAntagonistPotent and selective inhibition. nih.gov
3-axial fluoropiperidine analog (30)T-type calcium channelsAntagonistSignificantly improved selectivity profile. nih.gov
Spiro-piperidine azetidines and azetidinonesCa(V)3.2BlockerNovel class of T-type calcium channel blockers. nih.gov
(S)-4-Aminomethyl-4-fluoropiperidine analog (S)-5T-type calcium channelsAntagonistPotent and selective with in vivo CNS efficacy. researchgate.net

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for close analogs of this compound predominantly revolves around the modulation of GABAergic neurotransmission. These analogs can be broadly categorized based on the position of the carboxylic acid group on the piperidine ring, which dictates their primary molecular target within the GABA system.

Piperidine-3-carboxylic Acid (Nipecotic Acid) Analogs as GABA Uptake Inhibitors:

A significant body of research has focused on derivatives of piperidine-3-carboxylic acid, commonly known as nipecotic acid. These compounds are established inhibitors of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its inhibitory signal. By inhibiting these transporters, nipecotic acid derivatives increase the concentration and prolong the presence of GABA in the synapse, leading to enhanced GABAergic signaling.

The mechanism of action for these analogs is competitive inhibition of GABA binding to the transporter proteins. Structure-activity relationship (SAR) studies have demonstrated that N-substitution on the piperidine ring with lipophilic moieties can significantly enhance the potency and selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). For example, the clinically used anticonvulsant tiagabine (B1662831) is an N-substituted derivative of nipecotic acid that selectively inhibits GAT-1. This targeted inhibition of GABA uptake is the primary mechanism underlying its therapeutic effects.

Piperidine-4-carboxylic Acid (Isonipecotic Acid) Analogs as GABA Receptor Agonists:

In contrast to the 3-substituted derivatives, analogs of piperidine-4-carboxylic acid (isonipecotic acid) have been shown to act as agonists at GABA receptors, particularly the GABA-A receptor subtype. GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect.

Isonipecotic acid and its analogs mimic the action of GABA by binding to and activating GABA-A receptors, thereby directly promoting an inhibitory neuronal response. Research has also explored how modifications to the piperidine ring of these analogs can influence their potency and selectivity for different GABA-A receptor subunit compositions.

Assessment of Target Engagement in Cellular and Biochemical Systems

The engagement of piperidine carboxylic acid analogs with their molecular targets has been extensively assessed using a variety of cellular and biochemical assays. These studies have provided quantitative data on the potency and efficacy of these compounds.

In Vitro GABA Uptake Inhibition Assays:

The primary method for assessing the target engagement of nipecotic acid derivatives with GABA transporters is through in vitro GABA uptake inhibition assays. These assays typically utilize synaptosomes (isolated nerve terminals) or cultured cells that express specific GAT subtypes. The ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) is measured, and from this, the half-maximal inhibitory concentration (IC₅₀) can be determined. A lower IC₅₀ value indicates a more potent inhibition of the GABA transporter.

CompoundTargetAssay SystemIC₅₀ (µM)
(RS)-Nipecotic acidGABA UptakeRat Brain Synaptosomes8
TiagabineGAT-1Cultured Neurons0.046
(R)-1-(4,4-Diphenyl-3-butenyl)-3-piperidinecarboxylic acidGABA UptakeRat Brain Synaptosomes0.027

Receptor Binding Assays:

For isonipecotic acid analogs that target GABA receptors, radioligand binding assays are commonly employed to determine their affinity for the receptor. These assays measure the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]GABA or [³H]muscimol) from GABA-A receptors in brain membrane preparations. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

CompoundTargetRadioligandKi (µM)
GABAGABA-A Receptor[³H]GABA0.012
Isonipecotic acidGABA-A Receptor[³H]GABA1.2
Piperidine-4-sulphonic acidGABA-A Receptor[³H]GABA0.038

These biochemical and cellular studies are crucial for elucidating the precise molecular interactions of these compounds and for guiding the design of new derivatives with improved potency, selectivity, and therapeutic potential.

Analytical Method Development and Validation for 4 1 Piperidinyl Pentanoic Acid Hydrochloride

Development of Quantitative Analytical Methods

The selection of an appropriate analytical technique is the first step in method development. The physicochemical properties of 4-(1-Piperidinyl)pentanoic acid hydrochloride, particularly its lack of a UV-absorbing structure, guide the choice of detection methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution and efficiency. For non-chromophoric compounds, the key is to couple the separation power of HPLC with a suitable detector. A reversed-phase HPLC method is often the preferred starting point due to its versatility.

Method optimization involves a systematic evaluation of chromatographic parameters to achieve the desired separation and peak shape. Key parameters to be optimized include the stationary phase (column), mobile phase composition (organic modifier, pH, and buffer), flow rate, and column temperature.

For this compound, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The pH of the mobile phase is critical for controlling the ionization state of the analyte and achieving good peak shape and retention. Given the basic nature of the piperidinyl group, an acidic mobile phase is often employed to ensure the analyte is in its protonated form, which can improve retention on a C18 column and lead to sharper peaks.

A typical starting point for method development could involve the following conditions, which are then systematically adjusted to achieve optimal performance:

ParameterInitial ConditionOptimization Goal
ColumnC18, 4.6 x 150 mm, 5 µmAchieve good peak shape and resolution from potential impurities.
Mobile Phase A0.1% Formic acid in WaterControl pH and ensure consistent ionization of the analyte.
Mobile Phase BAcetonitrileAdjust retention time and separation efficiency.
GradientStart with a low percentage of B, increasing over timeElute the analyte with a reasonable retention time and separate it from impurities.
Flow Rate1.0 mL/minOptimize analysis time and column efficiency.
Column Temperature30 °CEnsure reproducibility of retention times.
DetectorCharged Aerosol Detector (CAD)Provide a consistent response for the non-UV absorbing analyte.

Since this compound lacks a significant UV chromophore, conventional UV detection is not suitable for quantitative analysis. epa.gov In such cases, Charged Aerosol Detection (CAD) offers a powerful alternative. chromatographyonline.com CAD is a mass-based detection method that provides a near-universal response for non-volatile and semi-volatile analytes, independent of their optical properties. lcms.czthermofisher.com

The principle of CAD involves nebulizing the HPLC eluent to form aerosol particles, which are then charged and detected by an electrometer. The resulting signal is proportional to the mass of the analyte. chromatographyonline.com This makes CAD particularly valuable for the analysis of compounds that are invisible to UV detectors. amazonaws.com The response of the CAD is also more consistent between different compounds compared to other detectors like evaporative light scattering detectors (ELSD), which simplifies quantification, especially for impurity profiling where reference standards may not be available. lcms.cz

While direct spectrophotometric analysis of this compound is not feasible due to its lack of a chromophore, this method can become applicable if the molecule is derivatized. semanticscholar.org Derivatization involves reacting the analyte with a reagent to produce a new compound that has strong UV-Visible absorption. semanticscholar.org

For a compound containing a secondary amine like the piperidinyl group, various derivatizing agents could be employed. For instance, a reaction with a reagent containing a chromophoric group that specifically reacts with amines could be developed. semanticscholar.org However, this approach adds complexity to the analytical procedure, including the need to optimize the derivatization reaction conditions and ensure its completeness and reproducibility. mdpi.com Therefore, for routine quantitative analysis, direct detection methods like CAD are often preferred for their simplicity and robustness.

Method Validation According to Regulatory Guidelines (e.g., ICH)

Once an analytical method has been developed, it must be validated to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures. europa.eu Key validation parameters include specificity, selectivity, linearity, and range.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity refers to the ability of the method to differentiate and quantify the analyte from other substances in the sample. iupac.org

For the HPLC-CAD method for this compound, specificity and selectivity would be demonstrated by:

Analysis of a placebo (formulation without the active ingredient): To show that none of the excipients interfere with the peak of the analyte.

Forced degradation studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to separate the main analyte peak from any degradation product peaks. nih.gov

Peak purity analysis (if using a detector that provides spectral information): Although not directly applicable to CAD, if a diode array detector is used in parallel, it can help in assessing peak purity.

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To determine linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area from CAD) is then plotted against the concentration. A linear regression analysis is performed on the data.

The acceptance criteria for linearity typically include:

Correlation coefficient (r) or coefficient of determination (r²): A value close to 1 (e.g., > 0.99) indicates a strong linear relationship.

Y-intercept: The y-intercept of the regression line should be close to zero.

Residual plot: A random distribution of residuals around the x-axis further confirms the linearity of the method.

An example of linearity data for an HPLC-CAD method for this compound is presented below:

Concentration (µg/mL)Peak Area (Arbitrary Units)
1015230
2537890
5075120
100150500
150224800
200301200

Linearity Results:

Linear Regression Equation: y = 1502.5x + 350.8

Coefficient of Determination (r²): 0.9998

Range: 10 - 200 µg/mL

These results would demonstrate that the method is linear over the specified concentration range.

Precision and Accuracy Evaluation

The validation of any analytical method hinges on demonstrating its precision and accuracy. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy denotes the closeness of the test results obtained by the method to the true value.

For this compound, precision is typically assessed at three levels: repeatability, intermediate precision, and reproducibility. Repeatability (or intra-assay precision) is evaluated by analyzing the same sample multiple times on the same day, with the same equipment and analyst. Intermediate precision is determined by varying conditions within the laboratory, such as different days, analysts, or equipment. Reproducibility is assessed by transferring the method to a different laboratory.

Accuracy is often determined by spike-recovery studies. This involves adding a known amount of pure this compound to a sample matrix and measuring the recovery. The results are expressed as a percentage of the known amount recovered.

Table 1: Illustrative Precision Data for an HPLC-UV Method

Precision LevelConcentration LevelMean Assay Value (%)Standard Deviation (SD)Relative Standard Deviation (RSD) (%)
Repeatability (n=6)100 µg/mL99.80.450.45%
Intermediate Precision (n=12)100 µg/mL99.50.820.82%

Table 2: Illustrative Accuracy Data from a Spike-Recovery Study

Spike LevelAmount Added (µg)Amount Recovered (µg)Recovery (%)
80%80.079.699.5
100%100.0100.2100.2
120%120.0119.499.5

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for analyzing trace amounts of this compound and its impurities. The LOD and LOQ are commonly determined based on the signal-to-noise ratio of the analytical response, typically being 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Table 3: Typical LOD and LOQ Values for an HPLC Method

ParameterValueMethod of Determination
Limit of Detection (LOD)0.05 µg/mLSignal-to-Noise Ratio (3:1)
Limit of Quantification (LOQ)0.15 µg/mLSignal-to-Noise Ratio (10:1)

Robustness and Ruggedness Testing of Analytical Procedures

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

For methods analyzing this compound, robustness is tested by intentionally varying parameters such as the pH of the mobile phase, column temperature, flow rate, and wavelength of detection. The impact of these changes on the analytical results is then evaluated.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is one that can accurately and selectively measure the active ingredient in the presence of its degradation products, impurities, and excipients. The development of such a method is critical for assessing the stability of this compound in drug substance and drug product formulations.

This involves subjecting the compound to stress conditions such as heat, humidity, acid and base hydrolysis, oxidation, and photolysis. The analytical method, typically HPLC, must be able to resolve the main peak of this compound from any peaks corresponding to degradation products.

Impurity Profiling and Quantification Strategies

Impurity profiling involves the identification and quantification of impurities present in a drug substance. For this compound, this includes starting materials, by-products of the synthesis, and degradation products.

Strategies for impurity profiling often involve the use of high-resolution analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of unknown impurities. Once identified, reference standards for these impurities are synthesized or isolated, and a validated analytical method is used for their quantification.

Q & A

Q. What are the established synthetic routes for 4-(1-piperidinyl)pentanoic acid hydrochloride, and what key reaction parameters influence yield?

The compound is typically synthesized via Mannich reactions or nucleophilic substitution. For example, Mannich reactions involving ketones, formaldehyde, and piperidine derivatives under acidic conditions are common. Key parameters include:

  • Temperature : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
  • pH control : Hydrochloric acid is used to protonate intermediates, ensuring solubility and driving the reaction forward .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, with yields typically ranging from 87% to 98% .

Q. How is the purity of this compound validated in academic settings?

Purity is assessed using:

  • HPLC : A mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) ensures optimal separation of impurities .
  • Melting point analysis : Consistency with literature values (e.g., 232–234°C for structurally related piperidine derivatives) confirms crystallinity .
  • Spectroscopy : FT-IR and <sup>1</sup>H/<sup>13</sup>C NMR verify functional groups and structural integrity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation.
  • Protect from light using amber glassware to avoid photolytic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for stereoisomers of this compound?

Advanced strategies include:

  • 2D NMR (COSY, NOESY) : To differentiate diastereomers by correlating proton-proton spatial interactions.
  • Chiral chromatography : Use of cellulose-based columns with polar mobile phases to separate enantiomers .
  • Computational modeling : DFT calculations to predict chemical shifts and coupling constants for comparison with experimental data .

Q. What methodological approaches optimize reaction yields when scaling up synthesis?

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., over-alkylation) by maintaining precise temperature and mixing .
  • In situ monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustments to reagent stoichiometry .
  • Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., solvent ratio, catalyst loading) for robustness .

Q. How do pH and temperature affect the compound’s stability in aqueous solutions during biological assays?

  • pH-dependent degradation : Stability decreases below pH 3 (acid-catalyzed hydrolysis) and above pH 8 (base-mediated ring-opening). Buffered solutions (pH 4.6–6.5) are recommended for long-term storage .
  • Thermal stability : Accelerated aging studies (40–60°C) show <5% degradation over 30 days, supporting room-temperature handling during experiments .

Q. What advanced techniques address discrepancies in HPLC impurity profiling?

  • LC-MS/MS : Identifies low-abundance impurities (e.g., N-oxide derivatives) by correlating retention times with mass fragmentation patterns .
  • Forced degradation studies : Exposure to heat, light, and oxidizing agents (e.g., H2O2) generates degradation markers for method validation .

Methodological Considerations for Data Interpretation

Q. How are conflicting solubility data reconciled for formulation studies?

  • Ternary phase diagrams : Map solubility in co-solvent systems (e.g., PEG 400/water) to identify optimal ratios for parenteral formulations .
  • DSC/TGA : Thermal analysis detects polymorphic transitions that alter solubility profiles .

Q. What strategies mitigate batch-to-batch variability in synthetic intermediates?

  • QbD (Quality by Design) : Define critical quality attributes (CQAs) for intermediates, such as residual solvent limits (<0.1% ethyl acetate) .
  • Process Analytical Technology (PAT) : In-line NIR spectroscopy monitors reaction progress to ensure consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.